![molecular formula C14H21N5O6 B14736259 N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine CAS No. 5616-19-3](/img/structure/B14736259.png)
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperazine rings, each with two ketone groups, connected through an ethyl bridge to a glycine moiety. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine typically involves the reaction of glycine with 1,2-bis(3,5-dioxopiperazin-1-yl)ethane. The process generally requires:
Reagents: Glycine, 1,2-bis(3,5-dioxopiperazin-1-yl)ethane
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used
Reduction: Reduction reactions can modify the ketone groups, leading to the formation of alcohols or other reduced forms
Substitution: The piperazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols.
科学研究应用
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential role in modulating biological pathways
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
相似化合物的比较
Similar Compounds
- 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)butane
Uniqueness
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine stands out due to its glycine moiety, which imparts unique properties and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
属性
CAS 编号 |
5616-19-3 |
|---|---|
分子式 |
C14H21N5O6 |
分子量 |
355.35 g/mol |
IUPAC 名称 |
2-[bis[2-(3,5-dioxopiperazin-1-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N5O6/c20-10-5-18(6-11(21)15-10)3-1-17(9-14(24)25)2-4-19-7-12(22)16-13(23)8-19/h1-9H2,(H,24,25)(H,15,20,21)(H,16,22,23) |
InChI 键 |
TVHZKILKJGDURX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)CN1CCN(CCN2CC(=O)NC(=O)C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


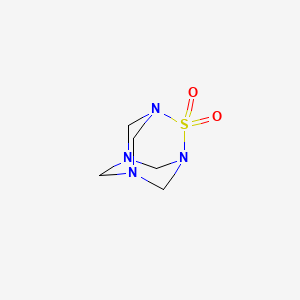
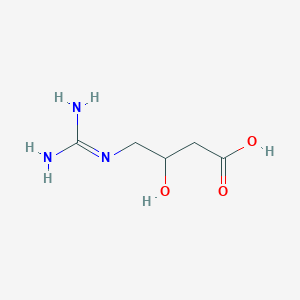
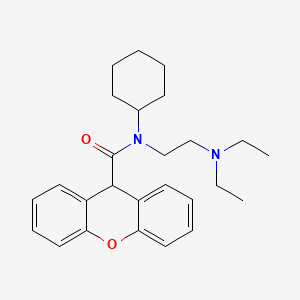
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
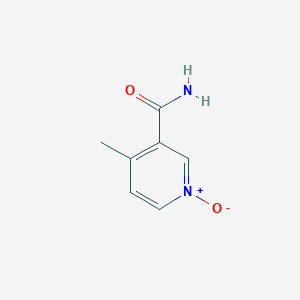
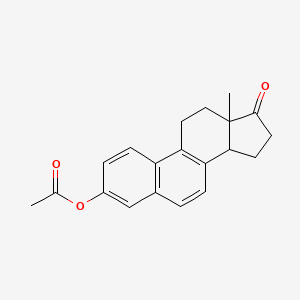
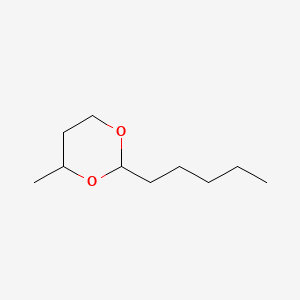
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
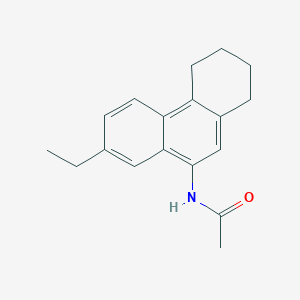
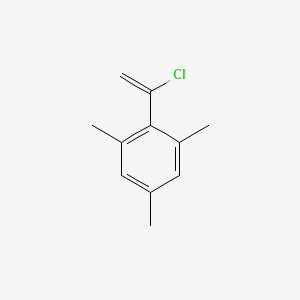
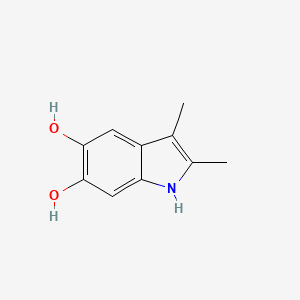
![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
